4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL
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Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL is a complex organic compound that features a triazine ring substituted with piperidine groups, a hydrazine linkage, and a brominated methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with piperidine in the presence of a base such as sodium carbonate. This reaction is typically carried out in an ice bath to control the exothermic nature of the reaction.
Hydrazine Linkage Formation: The triazine derivative is then reacted with hydrazine hydrate to form the hydrazine linkage. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Bromination and Methoxylation: The final step involves the bromination and methoxylation of the phenol ring. This can be achieved by reacting the intermediate with bromine and methanol under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and hydrazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the triazine ring and the hydrazine linkage. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The bromine atom in the phenol ring can be substituted with various nucleophiles such as amines, thiols, and alkoxides. This substitution is often facilitated by the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced triazine and hydrazine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial and anticancer agent. The triazine core and hydrazine linkage are known to interact with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL involves multiple pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival. The triazine ring and hydrazine linkage are key to its interaction with these targets.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(piperidin-1-yl)-1,3,5-triazine: Similar triazine core but lacks the hydrazine linkage and brominated methoxyphenol moiety.
2-Bromo-6-methoxyphenol: Similar phenol structure but lacks the triazine and hydrazine components.
Hydrazine derivatives: Compounds with similar hydrazine linkages but different substituents.
Uniqueness
The uniqueness of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL lies in its combination of a triazine core, hydrazine linkage, and brominated methoxyphenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BrN7O2/c1-31-17-13-15(12-16(22)18(17)30)14-23-27-19-24-20(28-8-4-2-5-9-28)26-21(25-19)29-10-6-3-7-11-29/h12-14,30H,2-11H2,1H3,(H,24,25,26,27)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDJKJAYZTPBC-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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